molecular formula C8H7ClO4S B3230141 2-((Chlorosulfonyl)methyl)benzoic acid CAS No. 1292209-81-4

2-((Chlorosulfonyl)methyl)benzoic acid

Cat. No.: B3230141
CAS No.: 1292209-81-4
M. Wt: 234.66 g/mol
InChI Key: NOUNVKQUGFAZTJ-UHFFFAOYSA-N
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Description

2-((Chlorosulfonyl)methyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where a chlorosulfonyl group is attached to the methyl group at the ortho position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Chlorosulfonyl)methyl)benzoic acid typically involves the chlorosulfonation of methyl benzoate derivatives. One common method includes the reaction of methyl anthranilate with nitrous acid to form a diazonium salt, which is then treated with sulfur dioxide and chlorine to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-((Chlorosulfonyl)methyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form sulfonamides or sulfonic acids.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Sulfonamides, sulfonate esters, and sulfonate salts.

    Reduction: Sulfonamides and sulfonic acids.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

2-((Chlorosulfonyl)methyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals, dyes, and pigments.

    Biology: In the study of enzyme inhibitors and as a reagent in biochemical assays.

    Medicine: As a precursor in the synthesis of drugs and therapeutic agents.

    Industry: In the production of saccharin and other sweeteners.

Mechanism of Action

The mechanism of action of 2-((Chlorosulfonyl)methyl)benzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chlorosulfonyl)benzoate
  • 4-(Chlorosulfonyl)benzoic acid
  • 2-Chlorosulfonyl-4-methanesulfonamide methyl benzoate

Uniqueness

2-((Chlorosulfonyl)methyl)benzoic acid is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions. Its ability to undergo a wide range of chemical transformations makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-(chlorosulfonylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNVKQUGFAZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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